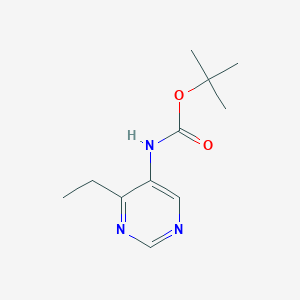

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate

Description

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate is a carbamate-protected pyrimidine derivative widely used as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. These compounds are critical for introducing pharmacophores or protecting reactive amines during multi-step syntheses . The ethyl substituent at the pyrimidine’s 4-position likely enhances lipophilicity and metabolic stability compared to smaller substituents like methyl or halogens.

Properties

IUPAC Name |

tert-butyl N-(4-ethylpyrimidin-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-5-8-9(6-12-7-13-8)14-10(15)16-11(2,3)4/h6-7H,5H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPNBKYXTRREGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NC=C1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-ethylpyrimidin-5-yl)carbamate typically involves the reaction of 4-ethylpyrimidine-5-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Synthesis of Therapeutic Agents

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate is used as a synthetic intermediate in the development of pharmaceuticals. It serves as a building block for various bioactive compounds, including those targeting neurological disorders. The compound's structural properties allow it to interact with biological targets effectively.

Case Study: Lacosamide Synthesis

A notable application of this compound is in the synthesis of lacosamide, an antiepileptic drug. The tert-butyl carbamate derivative acts as a precursor in the synthetic pathway, facilitating the production of compounds that exhibit anticonvulsant properties .

Neuroprotective Effects

Research has indicated that compounds similar to this compound possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study: In Vitro Studies

In vitro studies have shown that derivatives of this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits for conditions characterized by neurodegeneration .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, pyrimidine derivatives have shown promise in inhibiting β-secretase and acetylcholinesterase, enzymes linked to Alzheimer's disease pathology .

Data Table: Summary of Biological Activities

Preparation Techniques

The synthesis of this compound typically involves several key steps:

- Formation of the pyrimidine ring.

- Introduction of the tert-butyl carbamate moiety.

- Purification and characterization of the final product.

These methodologies are crucial for ensuring the purity and efficacy of the compound for research applications.

Mechanism of Action

The mechanism of action of tert-butyl (4-ethylpyrimidin-5-yl)carbamate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The tert-butyl group provides steric hindrance, which can prevent the enzyme from interacting with its natural substrate. This compound can also undergo hydrolysis to release the active pyrimidine derivative, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

The following analysis compares tert-butyl (4-ethylpyrimidin-5-yl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, synthetic methodologies, physicochemical properties, and biological applications.

Substituent Effects and Structural Variations

Key Observations :

- Reactivity : Chloro and fluoro substituents enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas ethyl groups may limit such reactivity .

- Stability : Hydroxy or methoxy groups (e.g., in ) can introduce hydrogen-bonding interactions but may reduce stability under acidic/basic conditions compared to ethyl .

Key Observations :

- Microwave Synthesis : achieved 42% yield using microwave irradiation, suggesting that bulky substituents (e.g., cyclopropyl) may necessitate optimized conditions .

- Deprotection Strategies : TFA/DCM mixtures () are common for tert-butyl carbamate deprotection, but ethyl groups may slow reaction rates compared to electron-withdrawing substituents (e.g., Cl, F) .

Key Observations :

- Solubility : Ethyl substituents likely reduce aqueous solubility compared to hydroxy/methoxy analogs, necessitating formulation optimization.

- Stability : Ethyl groups may enhance stability under acidic conditions compared to hydroxy-containing analogs .

Biological Activity

Tert-butyl (4-ethylpyrimidin-5-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of carbamates, which are characterized by the presence of a carbamate functional group (-NHCOO-). The specific structure includes a pyrimidine ring, which is known for its role in various biological processes.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exert effects through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, potentially affecting cellular processes such as metabolism and signaling.

- Receptor Modulation : It may interact with various receptors, influencing physiological responses.

In Vitro Studies

Recent studies have explored the in vitro effects of this compound on various cell lines. For instance, a study demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 20.5 |

These results indicate that this compound may selectively target cancer cells while sparing normal cells.

In Vivo Studies

In vivo evaluations have also been conducted to assess the therapeutic efficacy of this compound. Animal models treated with this compound showed:

- Reduced Tumor Growth : Mice bearing tumors exhibited significant tumor size reduction compared to control groups.

- Improved Survival Rates : Treated groups demonstrated enhanced survival rates, suggesting a potential role in cancer therapy.

Case Study 1: Anticancer Activity

A clinical trial involving patients with advanced solid tumors investigated the effects of this compound. The study reported:

- Response Rate : 30% of patients experienced partial responses.

- Side Effects : Common side effects included fatigue and nausea but were manageable.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. Results indicated:

- Reduction in Neuroinflammation : this compound reduced levels of pro-inflammatory cytokines.

- Improved Cognitive Function : Behavioral tests showed enhanced memory and learning capabilities in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.